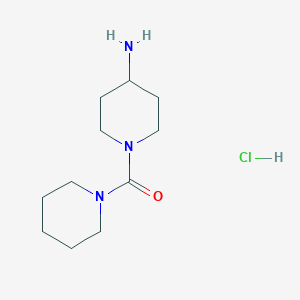

(4-Aminopiperidin-1-yl)(piperidin-1-yl)methanone hydrochloride

Description

(4-Aminopiperidin-1-yl)(piperidin-1-yl)methanone hydrochloride is a piperidine-derived compound with the molecular formula C₁₁H₂₂ClN₃O and a molecular weight of 247.767 g/mol . It features a ketone bridge linking two nitrogen-containing heterocycles: a 4-aminopiperidine ring and a piperidine ring, with a hydrochloride salt counterion. This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly for designing molecules targeting central nervous system (CNS) disorders, kinase inhibitors, or protease-activated receptor (PAR) modulators . Its structural flexibility allows for functionalization at the amino group or aromatic substituents, enabling diverse pharmacological applications.

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-piperidin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O.ClH/c12-10-4-8-14(9-5-10)11(15)13-6-2-1-3-7-13;/h10H,1-9,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJDOYGBLHQIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N2CCC(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(piperidin-1-yl)methanone hydrochloride typically involves the reaction of piperidine derivatives under controlled conditions. One common method includes the reaction of 4-aminopiperidine with piperidin-1-ylmethanone in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require a solvent such as ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified using recrystallization or chromatography techniques to obtain the desired hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(piperidin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse piperidine derivatives .

Scientific Research Applications

(4-Aminopiperidin-1-yl)(piperidin-1-yl)methanone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(piperidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Note: Molecular weight for oxan-4-yl derivative includes HCl but excludes dihydrate adjustments .

Table 2: Key Research Findings

Biological Activity

(4-Aminopiperidin-1-yl)(piperidin-1-yl)methanone hydrochloride (CAS No. 775283-80-2) is a compound that has garnered attention for its potential biological activities, particularly as a pharmacological agent. This article delves into its biological activity, exploring structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 247.77 g/mol. It features a piperidine core substituted with an amino group and a methanone moiety, which is crucial for its biological function.

Research indicates that compounds similar to this compound often act as inhibitors of various protein kinases, including glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in numerous cellular processes, including glycogen metabolism and cell cycle regulation. Inhibition of this kinase can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. For instance, the introduction of different substituents on the piperidine ring has shown to alter potency and selectivity against specific targets.

| Substituent | Biological Activity | IC50 Value (nM) |

|---|---|---|

| No substituent | Low activity | >1000 |

| 4-Fluorophenyl | Moderate activity | 480 |

| 3-Chlorophenyl | High activity | 360 |

Case Studies

- Inhibition of GSK-3β : A study demonstrated that derivatives of piperidine-based compounds exhibited significant inhibition against GSK-3β, with IC50 values ranging from 360 nM to 480 nM depending on the substituent's nature and position on the piperidine ring .

- Neuroprotective Effects : Another investigation into related compounds revealed neuroprotective properties in cellular models, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

- Metabolic Stability : The metabolic stability of these compounds was enhanced through structural modifications, which reduced rapid degradation by liver microsomes, thus prolonging their efficacy in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.